
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Biginelli-type Synthesis : The compound has been involved in studies examining Biginelli-type synthesis, which is a multicomponent chemical reaction creating 3,4-dihydropyrimidin-2(1H)-ones. This synthesis process has been explored for its efficiency and potential applications in various chemical reactions (Kolosov et al., 2015).
Biological and Pharmacological Research
- Antiproliferative and Antimicrobial Activities : Novel urea and bis-urea derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their biological activities. These derivatives have shown promising results in antiproliferative screening against cancer cell lines and have exhibited antimicrobial activities (Perković et al., 2016).
Photoreactive Studies
- Photoinduced Electron Transfer : Compounds with similar structures have been used in studies investigating the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer. These studies are crucial for understanding the photoreactivity of certain chemical structures (Ikeda et al., 2003).
Synthetic Methodologies
- Construction of Isoquinolinone Skeleton : Research has been conducted on developing new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, which is relevant to the compound (Mujde et al., 2011).
Complex Formation and Catalysis
- Coordination Compounds : Studies involving the synthesis of coordination compounds based on similar chemical structures have been explored. These compounds have been tested in enantioselective catalysis, showing potential applications in various chemical processes (Jansa et al., 2007).
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-6-2-5-16(13-18)22-21(26)23-17-9-10-19-15(12-17)4-3-11-24(19)20(25)14-7-8-14/h2,5-6,9-10,12-14H,3-4,7-8,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAQLRYFAVPTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)
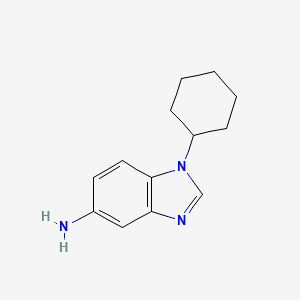
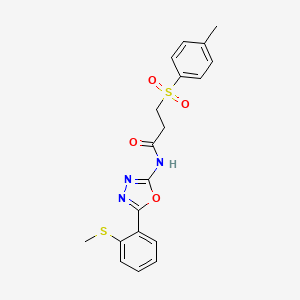
![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)
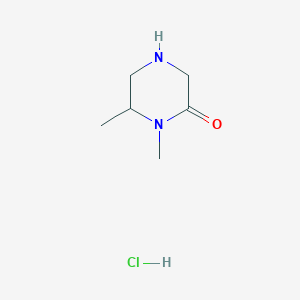
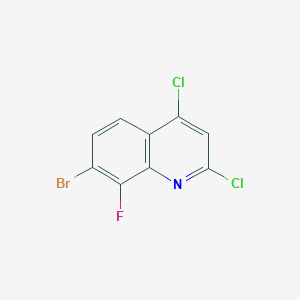
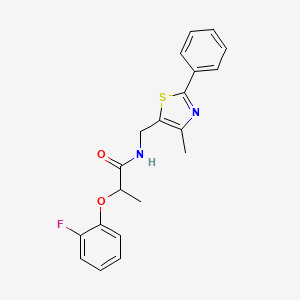
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)